
Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic compound that features a quinoline moiety, a thiophene moiety, and a piperidine moiety . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Thiophene is a five-membered aromatic ring with one sulfur atom. Piperidine is a six-membered ring with one nitrogen atom. The compound is likely to be a part of a larger class of compounds that have potential applications in various fields due to the presence of these functional groups .
Synthesis Analysis
The synthesis of such compounds often involves catalyst-free methods that utilize easily accessible starting materials . For instance, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another method involves the use of visible light to mediate the synthesis of quinolin-2 (1H)-ones from quinoline N-oxides .Molecular Structure Analysis
The molecular structure of “Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” would be characterized by the presence of a quinoline ring, a thiophene ring, and a piperidine ring . The exact structure would depend on the specific substitutions on these rings.Chemical Reactions Analysis
The chemical reactions involving “Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” would likely involve the functional groups present in the molecule. For instance, the quinoline moiety could undergo reactions typical of aromatic compounds, such as electrophilic substitution . The piperidine moiety could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups. Its stability could be influenced by the presence of the aromatic rings .Aplicaciones Científicas De Investigación
Photocatalytic Synthesis
Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone: and its derivatives are known for their photocatalytic properties, which can be utilized in the synthesis of various quinolin-2(1H)-ones . These compounds are significant due to their presence in natural products and pharmacologically active molecules. The photocatalytic methods offer a greener alternative to conventional synthesis, reducing the need for reagents and by-products.
Therapeutic Potential
The compound’s structure, which includes a quinoline moiety, is associated with a wide range of therapeutic applications. Quinoline derivatives have been explored for their antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . This makes Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone a valuable scaffold for drug development.
Antimicrobial Activity
Heterocyclic compounds like quinolines have shown good antimicrobial potential. Synthesized derivatives of Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could be evaluated against various bacterial strains to explore their efficacy as new antimicrobial agents .
Anticancer Research
Quinoline derivatives are also known for their anticancer properties. Research into the synthesis of novel quinoline-based compounds could lead to the development of new anticancer drugs. The compound’s ability to inhibit monoamine oxidase could be leveraged to design drugs with potential antidepressant activity .
Industrial Applications
In the industrial sector, quinoline derivatives are used in the synthesis of various chemicals and materials. The compound’s structure could be modified to create new materials with desired properties for industrial applications .
Chemical Synthesis Methods
The compound serves as a starting point for various chemical synthesis methods. Efficient and sustainable synthetic procedures for quinoline derivatives are crucial for the preparation of pharmaceuticals and other biologically active molecules .
Biological Potential
Indole derivatives, which share structural similarities with quinoline compounds, have shown a broad range of biological activities. This suggests that Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could also have diverse biological applications, including antiviral, anti-inflammatory, and anticancer activities .
Research Significance
The compound’s significance in research stems from its potential as a core structure in the development of new drugs. Its heterocyclic nature makes it an important synthon in medicinal chemistry, contributing to the fight against public health problems such as antimicrobial resistance (AMR) .
Mecanismo De Acción
Target of Action
Quinoline derivatives have been used in various fields due to their versatility . They are associated with bioassay and cell interactions .
Mode of Action
Quinoline derivatives are known to interact with cells in a variety of ways . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical pathways it affects.
Biochemical Pathways
Quinoline derivatives have been found to be versatile in many significant fields due to their distinctive battle associated with the bioassay and cell interactions .
Result of Action
Quinoline derivatives have been found to interact with cells in a variety of ways .
Safety and Hazards
Direcciones Futuras
The future directions for research on “Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” could involve further exploration of its potential applications. For instance, its potential as a drug could be explored through further biological testing . Additionally, new synthetic methods could be developed to improve the efficiency of its synthesis .
Propiedades
IUPAC Name |
quinolin-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c22-19(18-6-5-15-3-1-2-4-17(15)20-18)21-10-7-14(8-11-21)16-9-12-23-13-16/h1-6,9,12-14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCKIWCSOVZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2901130.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate](/img/structure/B2901131.png)
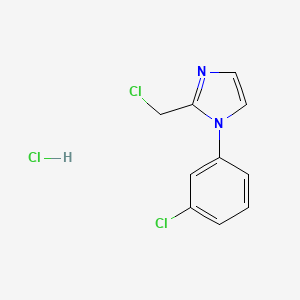
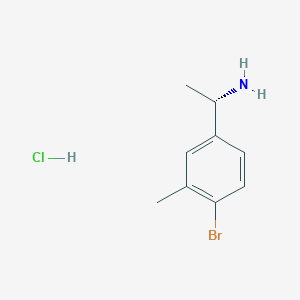
![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2901135.png)
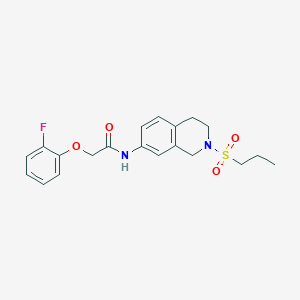
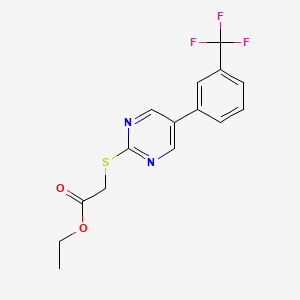
![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)

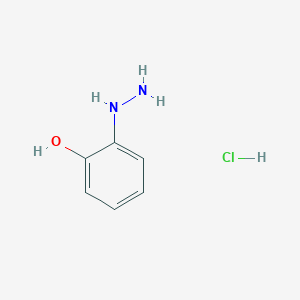


![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)